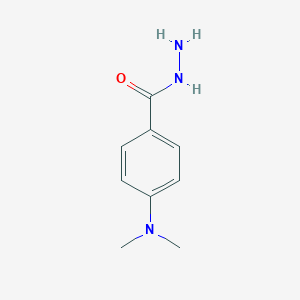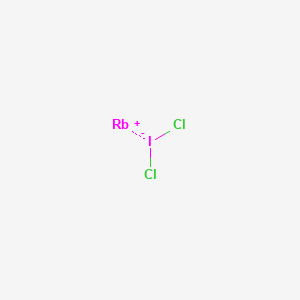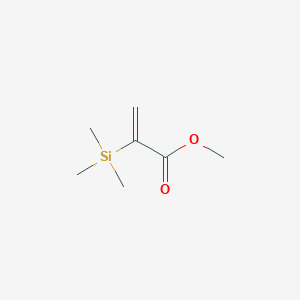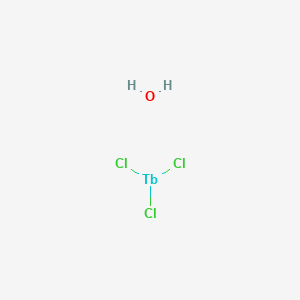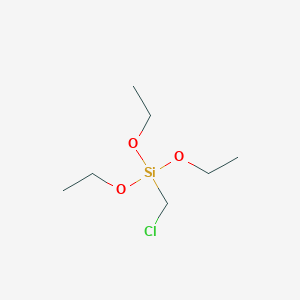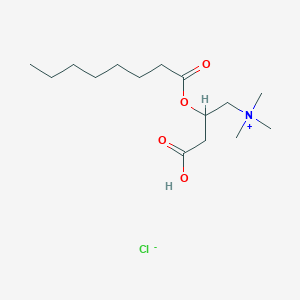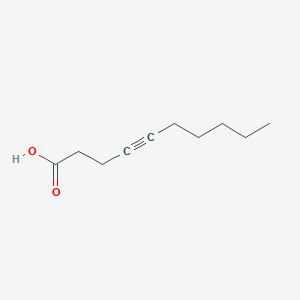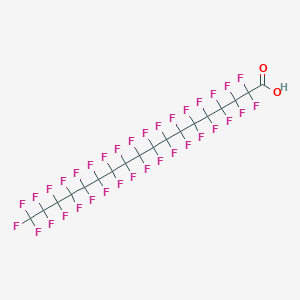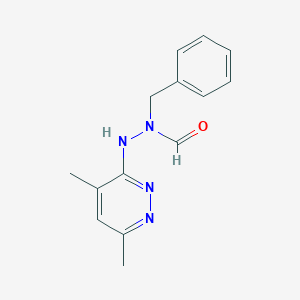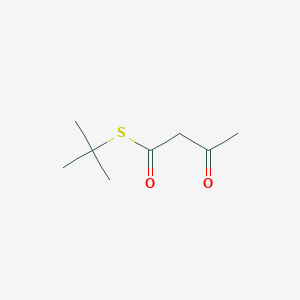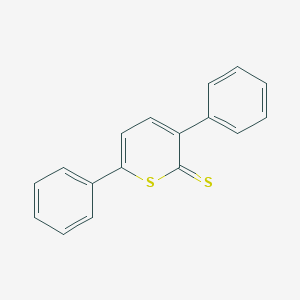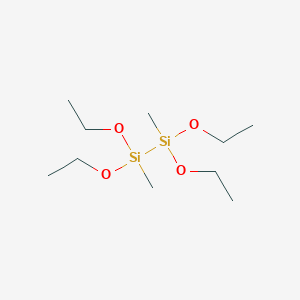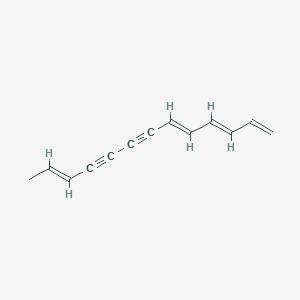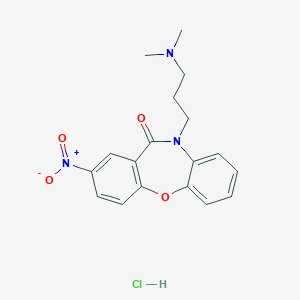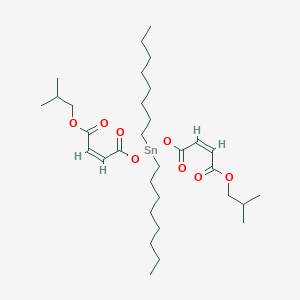
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate, also known as IBTX, is a synthetic compound that has attracted attention in scientific research due to its potential applications in various fields. IBTX is a derivative of stannoxane, a class of organotin compounds that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, such as DNA, proteins, and lipids. Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing ROS levels and disrupting cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to have various biochemical and physiological effects, such as inducing apoptosis, inhibiting cell proliferation, and modulating cellular signaling pathways. In cancer cells, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to induce DNA damage and activate the p53 tumor suppressor protein. In addition, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has several advantages for lab experiments, such as its high purity and stability, as well as its ease of synthesis. However, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for research on Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate, such as investigating its potential as a therapeutic agent for cancer and other diseases, exploring its catalytic properties for organic reactions, and studying its interactions with cellular components, such as proteins and lipids. In addition, the development of new synthetic methods for Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate and its derivatives could lead to the discovery of novel compounds with improved properties and applications.
Méthodes De Synthèse
The synthesis of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate involves the reaction of stannoxane with isobutyl acrylate and subsequent purification by column chromatography. The yield of Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Applications De Recherche Scientifique
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been investigated for its potential applications in various fields, including catalysis, material science, and biomedical research. In catalysis, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been shown to be an effective catalyst for various organic reactions, such as the epoxidation of alkenes and the oxidation of alcohols. In material science, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been used as a building block for the synthesis of novel polymers and dendrimers. In biomedical research, Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been studied for its potential as an anticancer agent and as a tool for studying the role of reactive oxygen species in cellular signaling.
Propriétés
Numéro CAS |
15571-59-2 |
|---|---|
Nom du produit |
Isobutyl (Z,Z)-2-methyl-10,10-dioctyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate |
Formule moléculaire |
C32H56O8Sn |
Poids moléculaire |
687.5 g/mol |
Nom IUPAC |
4-O-[[(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-methylpropyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C8H12O4.2C8H17.Sn/c2*1-6(2)5-12-8(11)4-3-7(9)10;2*1-3-5-7-8-6-4-2;/h2*3-4,6H,5H2,1-2H3,(H,9,10);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
Clé InChI |
LHLONJLCNOUWLO-VGKOASNMSA-L |
SMILES isomérique |
CCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCC(C)C)(OC(=O)/C=C\C(=O)OCC(C)C)CCCCCCCC |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C |
Autres numéros CAS |
15571-59-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



